molecular formula C11H16N2 B13900784 3-Methyl-5-pyrrolidin-1-ylaniline

3-Methyl-5-pyrrolidin-1-ylaniline

Cat. No.: B13900784
M. Wt: 176.26 g/mol
InChI Key: LLLYMKXAFMGIPK-UHFFFAOYSA-N
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Description

3-Methyl-5-pyrrolidin-1-ylaniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-pyrrolidin-1-ylaniline typically involves the reaction of 3-methyl aniline with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the coupling reaction. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of high-pressure reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-pyrrolidin-1-ylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common, where the aniline moiety can be substituted with various functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)

Major Products Formed:

    Oxidation: Quinones

    Reduction: Reduced derivatives (e.g., amines)

    Substitution: Halogenated or sulfonylated aniline derivatives

Scientific Research Applications

3-Methyl-5-pyrrolidin-1-ylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 3-Methyl-5-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular metabolism.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic amine with a five-membered ring.

    Aniline: An aromatic amine with a benzene ring attached to an amino group.

    3-Methyl Aniline: An aniline derivative with a methyl group at the third position.

Comparison: 3-Methyl-5-pyrrolidin-1-ylaniline is unique due to the presence of both a pyrrolidine ring and an aniline moiety in its structure This combination imparts distinct chemical and biological properties, making it more versatile compared to its individual components

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-methyl-5-pyrrolidin-1-ylaniline

InChI

InChI=1S/C11H16N2/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5,12H2,1H3

InChI Key

LLLYMKXAFMGIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCC2)N

Origin of Product

United States

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